ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate
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Overview
Description
The compound “ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate” is a complex organic molecule. It contains an isoindole group, which is a polycyclic compound with a structure similar to indole but with a nitrogen atom at a different location . The compound also contains ethyl, methoxy, and carboxylate functional groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a polycyclic system. The isoindole group is a bicyclic structure with a five-membered ring fused to a six-membered ring, one of which contains a nitrogen atom .Chemical Reactions Analysis
As for the chemical reactions, it’s challenging to predict without specific context. The reactivity of this compound would depend on the conditions and the reagents present. The isoindole group, as well as the ethyl, methoxy, and carboxylate groups, could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties can be predicted based on its functional groups. For example, the presence of a carboxylate group suggests that it might be acidic. The compound is likely to be solid at room temperature .Scientific Research Applications
Potential in Sickle Cell Disease Treatment
Compounds containing elements similar to ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate were studied for their potential in treating Sickle Cell Disease (SCD). A study by dos Santos et al. (2011) evaluated a series of compounds, including variations of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl, for their genotoxicity in vivo. These compounds showed promise as non-genotoxic candidates for SCD treatment, with a lower frequency of micronucleated reticulocytes compared to hydroxyurea, a standard treatment (J. D. dos Santos et al., 2011).
Synthetic Transformations
A study by Bevk et al. (2001) on the synthesis and transformations of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound structurally related to ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate, highlights its versatility in chemical reactions. This compound was synthesized in one step and reacted with various amines and hydrazines to afford amino-substituted products, indicating its potential in creating diverse chemical entities (D. Bevk et al., 2001).
Applications in Solar Cells
The compound's related derivatives have been explored in the field of solar energy. Wu et al. (2009) investigated carboxylated cyanine dyes, including molecules containing 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl units, for their potential in improving photoelectric conversion efficiency in dye-sensitized solar cells. This research indicates a potential application of similar compounds in renewable energy technologies (Wenjun Wu et al., 2009).
Crystal Structure Analysis
The crystal structure of compounds akin to ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate provides insights into their molecular architecture. Ramazani et al. (2007) conducted a study on ethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-2-propenoate, revealing its monoclinic crystal structure and contributing to the understanding of the molecular interactions and stability of similar compounds (A. Ramazani et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-29-22(27)19-14(17-12-13(28-2)8-9-18(17)23-19)10-11-24-20(25)15-6-4-5-7-16(15)21(24)26/h4-9,12,23H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZWJQDJMAWCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate |
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